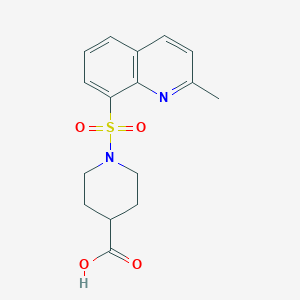

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a sulfonyl group at the 8-position, which is further connected to a piperidine ring bearing a carboxylic acid group at the 4-position.

Méthodes De Préparation

The synthesis of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

Piperidine Ring Formation: The sulfonylated quinoline is reacted with piperidine under basic conditions to form the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvent-free conditions, and microwave-assisted synthesis .

Analyse Des Réactions Chimiques

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfinyl or sulfanyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions include quinoline N-oxides, sulfinyl derivatives, and esters .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The compound has been investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural characteristics enable interactions with various biological targets, making it a candidate for further optimization in drug discovery processes.

Case Studies: Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid. For instance:

- D28 Compound : This derivative has shown potent in vitro anticancer activity, particularly against hematologic cancer cell lines like K562 and U937. The compound exhibited an IC50 value of 2 µM, indicating significant antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Table 1: Anticancer Activity of D28 and Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D28 | K562 | 2 |

| D29 | K562 | 5 |

| D30 | K562 | 6 |

Enzyme Inhibition

The compound's sulfonyl group is crucial for its interaction with various enzymes. It has been explored as a selective inhibitor for histone deacetylases (HDACs), which are important targets in cancer therapy.

Synthesis and Chemical Properties

Understanding the synthesis pathways of this compound is essential for its application in research:

- The synthesis typically involves multi-step reactions starting from readily available precursors. The sulfonyl group can be introduced through sulfonation reactions, while the piperidine structure can be formed via cyclization methods .

Table 2: Synthetic Approaches

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Sulfonation of quinoline | SO3, 80°C | 75 |

| Piperidine formation | Cyclization under reflux | 85 |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives exhibit low systemic toxicity, which is favorable for therapeutic applications .

Table 3: Toxicological Profiles

| Compound | Toxicity Level | Observations |

|---|---|---|

| D28 | Low | No significant adverse effects noted |

| D29 | Moderate | Some cytotoxicity at high concentrations |

Mécanisme D'action

The mechanism of action of 1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to intercalate with DNA, disrupting DNA replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparaison Avec Des Composés Similaires

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share the quinoline ring system but differ in their substituents and biological activities.

Sulfonylpiperidine Derivatives: Compounds like sulfonylpiperidine-4-carboxylic acid and sulfonylpiperidine-3-carboxylic acid have similar structures but differ in the position of the carboxylic acid group and their chemical reactivity.

Carboxylic Acid Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring system but lack the quinoline and sulfonyl groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of the quinoline, sulfonyl, and piperidine moieties, which confer distinct chemical reactivity and biological activity .

Activité Biologique

1-(2-Methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine core with a sulfonyl group and a quinoline moiety, which are known to influence its biological activity. The molecular formula is C13H17N1O4S with a molecular weight of approximately 283.34 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D28 | 2.0 | HDAC inhibition |

| D11 | 1.5 | Induction of apoptosis |

| D12 | 3.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the structural features of the compound enhance its interaction with cellular targets involved in cancer progression .

Cholinesterase Inhibition

Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 0.055 | 0.017 |

| Compound B | 0.070 | 0.025 |

These results indicate that modifications in the quinoline structure can lead to enhanced cholinesterase inhibitory activity, making them potential candidates for further development as therapeutic agents against Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound can alter gene expression patterns associated with tumor growth and survival.

- Cholinesterase Inhibition : The inhibition of AChE and BChE leads to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive function in neurodegenerative conditions.

Case Studies

- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, piperidine derivatives demonstrated significant anti-angiogenic properties, indicating their potential use in cancer therapy by inhibiting blood vessel formation .

- Neuroprotection : A study showed that compounds similar to this compound exhibited neuroprotective effects in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

1-(2-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-5-6-12-3-2-4-14(15(12)17-11)23(21,22)18-9-7-13(8-10-18)16(19)20/h2-6,13H,7-10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIWYTKDSYZFAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCC(CC3)C(=O)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.